3-(4-Hydroxyphenyl)-2-methylpropanoic acid

Description

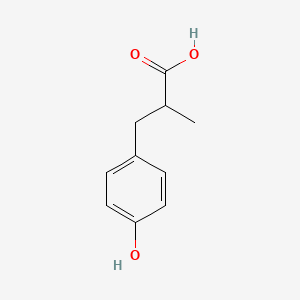

3-(4-Hydroxyphenyl)-2-methylpropanoic acid is a substituted propanoic acid featuring a methyl group at the C2 position and a 4-hydroxyphenyl moiety at the C3 position.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydroxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-5,7,11H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKBMDYLALFYFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid typically involves the hydroxylation of phenylpropanoic acid derivatives. One common method includes the use of microbial fermentation processes where specific strains of bacteria or fungi convert precursor compounds into the desired product .

Industrial Production Methods: Industrial production of this compound often employs biotechnological approaches due to their efficiency and sustainability. These methods include the use of genetically engineered microorganisms that can produce the compound in large quantities under controlled fermentation conditions .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Hydroxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

Reduction: Formation of 4-hydroxyphenylpropanol.

Substitution: Formation of various substituted phenylpropanoic acids.

Scientific Research Applications

3-(4-Hydroxyphenyl)-2-methylpropanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid involves its interaction with cellular pathways to exert its effects. It is known to regulate cellular lipid metabolism and suppress oxidative stress and inflammation. The compound promotes cholesterol efflux by up-regulating mRNA expressions of ABCA1 and SR-B1, which are involved in reverse cholesterol transport . Additionally, it inhibits the formation of foam cells by reducing cellular lipid accumulation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

Modifications to the hydroxyphenyl group significantly influence biological activity and chemical reactivity:

- 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives: These compounds replace the methyl group at C2 with an amino-linked substituent. For example, derivatives with nitro (–NO₂) or methoxy (–OCH₃) groups on the phenyl ring (e.g., compounds 19q, 19s in ) exhibit enhanced anticancer activity, with IC₅₀ values in micromolar ranges against breast cancer cell lines .

- 2-(4-Hydroxyphenyl)-2-methylpropanoic Acid (CAS 477982-28-8): A positional isomer of the target compound, this variant places the methyl group at C2 and the hydroxyphenyl at C2.

Table 1: Impact of Aromatic Substituents on Activity

Functional Group Modifications

Replacing the carboxylic acid group or modifying its position alters solubility and bioavailability:

- Methyl Esters: Methyl-3-hydroxy-2,2-dimethyl-3-(4-chlorophenyl)propanoate () demonstrates improved lipophilicity compared to the free acid, enhancing membrane permeability in drug delivery .

- Amide Derivatives: N-(2-amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide () shows prolonged metabolic stability due to the amide bond, making it suitable for oral administration .

Steric and Electronic Effects

- Bulky Substituents: Compounds like (R)-3-(2,4-Di-tert-butylphenoxy)-2-methylpropanoic acid () exhibit enhanced antioxidant activity due to steric protection of the phenolic –OH group, reducing oxidative degradation .

Biological Activity

3-(4-Hydroxyphenyl)-2-methylpropanoic acid, also known as D-methionine, is a compound with significant biological activities and potential therapeutic applications. This article delves into its biochemical properties, mechanisms of action, and various research findings.

- Molecular Formula : C₁₀H₁₂O₃

- Molecular Weight : Approximately 180.20 g/mol

- CAS Number : 35456-48-5

The compound features a hydroxyl group attached to a phenyl ring, contributing to its reactivity and biological activity. Its structural similarity to other compounds like 4-hydroxyphenylpyruvic acid suggests potential interactions with various biomolecules.

Target Interactions

This compound interacts with several proteins and enzymes, influencing their conformations and activities. Notably, it has been shown to interact with prothrombin and macrophage migration inhibitory factor, affecting processes such as coagulation and immune response.

Biochemical Pathways

The compound is involved in critical metabolic pathways, including:

- Tyrosine Metabolism

- Phenylketonuria Pathways

- Tyrosinemia

These pathways are crucial for maintaining metabolic balance and preventing disorders related to amino acid metabolism.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antioxidant Properties : It has been shown to protect normal tissues while sensitizing cancer cells to chemotherapy and radiation therapy. This dual action could be beneficial in cancer treatment strategies.

- Cellular Effects : The compound significantly reduces lipid accumulation in cells, inhibiting foam cell formation—a key factor in atherosclerosis development.

- Antiproliferative Activity : In studies comparing its effects against cancer cell lines, it demonstrated significant antiproliferative activity, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Case Studies

- Antioxidative Activity : In a study examining the antioxidative properties of this compound, it was found to effectively scavenge free radicals, leading to reduced oxidative stress in cellular models. This suggests potential applications in preventing oxidative damage in various diseases.

- Cardiovascular Health : Another study highlighted its role in reducing lipid accumulation in macrophages, indicating its potential utility in managing cardiovascular diseases by preventing atherosclerosis development.

Table of Biological Activities

Applications in Research and Industry

This compound has diverse applications across several fields:

- Chemistry : Used as a building block for synthesizing more complex molecules.

- Biology : Investigated for its role in metabolic pathways and cellular processes.

- Medicine : Explored for antioxidant and anti-inflammatory properties, making it a candidate for therapeutic applications.

- Industry : Utilized as an intermediate in pharmaceutical synthesis and development of bioactive compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.